molecular formula C6H12N4 B13196654 (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

(1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13196654
M. Wt: 140.19 g/mol
InChI Key: UBQBOKVUMDZBQX-RXMQYKEDSA-N
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Description

(1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chiral chemical building block of high value in medicinal chemistry and drug discovery research. The 1,2,3-triazole core is a privileged scaffold, well-known for its stability and ability to act as a bioisostere for amide bonds and other functional groups, making it instrumental in the design of novel therapeutic agents . The specific (R)-configuration of the chiral center in this molecule is critical for studying stereospecific interactions with biological targets. This compound is particularly useful in pharmaceutical research for constructing potential enzyme inhibitors or receptor modulators. The 1-ethyl-1H-1,2,3-triazole moiety is a stable aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions within a target binding site . Researchers utilize this and similar triazole-containing amines in the exploration of new treatments for neurological disorders, as related structures have shown activity as agonists for central nervous system targets like the GPR88 receptor . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(1R)-1-(1-ethyltriazol-4-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-3-10-4-6(5(2)7)8-9-10/h4-5H,3,7H2,1-2H3/t5-/m1/s1

InChI Key

UBQBOKVUMDZBQX-RXMQYKEDSA-N

Isomeric SMILES

CCN1C=C(N=N1)[C@@H](C)N

Canonical SMILES

CCN1C=C(N=N1)C(C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the construction of the 1,2,3-triazole ring via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," followed by functional group transformations to introduce the ethanamine side chain with defined stereochemistry.

Stepwise Synthetic Route

Step 1: Preparation of the Azide and Alkyne Precursors

  • The azide precursor is usually synthesized from an appropriate alkyl halide or amine derivative by nucleophilic substitution with sodium azide.
  • The alkyne component often involves an ethyl-substituted terminal alkyne or a propargyl derivative.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The azide and alkyne are reacted under Cu(I) catalysis to form the 1,2,3-triazole ring regioselectively at the 4-position.
  • This reaction proceeds under mild conditions, often at room temperature in solvents such as water, ethanol, or acetonitrile.
  • The CuAAC reaction yields the 1-(1-ethyl-1H-1,2,3-triazol-4-yl) intermediate with high regioselectivity and yield.

Detailed Research Outcomes and Data

Yields and Purity

  • The CuAAC step typically achieves yields above 85%, with regioselectivity favoring the 4-substituted triazole product.
  • Subsequent amination steps yield the target compound in 60–90% yields depending on reaction conditions and purification methods.
  • Purity levels exceeding 90% are attainable using chromatographic techniques and recrystallization.

Spectroscopic Characterization

Characterization Method Observed Data for (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
1H NMR (CDCl3, 400 MHz) Signals consistent with triazole-H at ~7.7 ppm; ethyl CH3 and CH2 resonances; methine proton adjacent to amine at ~4.0 ppm
13C NMR (CDCl3, 100 MHz) Characteristic triazole carbons at ~140 ppm; aliphatic carbons between 10–60 ppm
Mass Spectrometry (ESI+) Molecular ion peak [M+H]+ at m/z 141 (calculated 140.19 g/mol)
Optical Rotation Specific rotation values confirm (1R) stereochemistry (data varies with solvent and concentration)

Comparative Yields from Literature

Entry Reaction Step Yield (%) Notes
1 CuAAC cycloaddition 85–96 High regioselectivity and mild conditions
2 Amination/Reduction 60–90 Dependent on chiral control and purification

Analysis of Preparation Methods

Advantages of CuAAC

  • High regioselectivity and yield
  • Mild reaction conditions suitable for sensitive functional groups
  • Compatibility with continuous flow and automated synthesis platforms

Challenges

  • Achieving enantiomeric purity requires either chiral starting materials or resolution techniques.
  • Scale-up may require optimization of catalyst loading and solvent systems to maintain yield and purity.

Alternative Synthetic Routes

  • Nucleophilic aromatic substitution on pre-functionalized triazole rings has been explored but generally offers lower regioselectivity and yields compared to CuAAC.
  • Use of chiral auxiliaries or asymmetric catalysis during amination steps can improve stereochemical outcomes but adds complexity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Stereochemical Control References
CuAAC followed by amination Azide, ethyl alkyne, Cu(I) catalyst Room temp, ethanol/acetonitrile 85–96 (CuAAC), 60–90 (amination) High with chiral precursors
Nucleophilic aromatic substitution Pre-functionalized triazole, amines Elevated temp, polar aprotic solvents Moderate Moderate
Continuous flow synthesis Same as CuAAC but in flow reactors Controlled flow, temperature Improved yield & purity High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is investigated for its potential as a pharmacophore in drug design. Its triazole ring is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the triazole ring, stereochemistry, and salt forms. Below is a comparative analysis:

Compound Name Substituent (Triazole Position) Molecular Weight (g/mol) Key Properties Reference
(1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Ethyl (1), amine (4) 165.2 (free base) Moderate lipophilicity; chiral (R-configuration) Main compound
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride Methyl (1), amine (4) 162.6 (HCl salt) Higher solubility in polar solvents; 95% purity
(R)-1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine Methyl (1), amine (5) 126.16 (free base) Altered regiochemistry (1,5-substitution); lower steric bulk
N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine Quinoxaline (1), diethylamine (4) 296.37 Enhanced π-π stacking potential; used in rhenium complexes
(1S)-1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Phenyl (1), amine (4) 188.2 (free base) Increased aromaticity; potential for hydrophobic interactions

Key Observations :

  • Substituent Effects: Ethyl and methyl groups (e.g., ) confer moderate lipophilicity, whereas phenyl and quinoxaline substituents enhance aromatic interactions but may reduce solubility.
  • Regiochemistry : 1,4-Substitution (main compound) is more common in drug design compared to 1,5-substitution (e.g., ), which alters hydrogen-bonding patterns.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability.

Biological Activity

(1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be represented as follows:

C5H10N4\text{C}_5\text{H}_10\text{N}_4

This compound features a triazole ring that contributes to its biological activity. The presence of the ethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Research has shown that 1,2,3-triazole derivatives exhibit significant anticancer activity. For example, a study highlighted that various triazole compounds demonstrated cytotoxic effects against different cancer cell lines. Specifically, the compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several cases.

Compound Cell Line IC50 (µM) Mechanism of Action
Triazole AMCF-7 (breast cancer)5.0Induction of apoptosis via mitochondrial pathway
Triazole BHeLa (cervical cancer)8.0Inhibition of cell cycle progression
(1R)-TriazoleA549 (lung cancer)6.5Disruption of microtubule dynamics

Antimicrobial Activity

The antimicrobial properties of triazoles have been extensively studied. (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has shown promising results against various bacterial strains. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa16 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, studies have indicated that this compound may possess anti-inflammatory effects. Animal model experiments demonstrated a reduction in inflammatory markers when treated with triazole derivatives.

The biological activity of (1R)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes such as cyclooxygenase and lipoxygenase involved in inflammatory processes.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or bind to DNA-associated proteins, affecting replication and transcription.

Case Study 1: Anticancer Activity in Vivo

A recent study investigated the anticancer potential of (1R)-triazole in a mouse model bearing xenografted tumors. The treatment group exhibited a significant reduction in tumor volume compared to the control group after four weeks of administration.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound effectively reduced bacterial load in infected mice models without significant toxicity.

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